The molecular structure of olverembatinib consists of a pyrazolo[3,4-b]pyridine core linked to a substituted phenyl ring via an ethynyl bridge. The phenyl ring further bears a benzamide moiety and a 4-methylpiperazin-1-ylmethyl group. This structure is designed to interact with the ATP-binding site of BCR-ABL1 tyrosine kinase, inhibiting its activity [].
Olverembatinib exerts its antitumor effects primarily through the inhibition of BCR-ABL1 tyrosine kinase, a key driver of CML and Ph+ ALL [, ]. It competitively binds to the ATP-binding site of BCR-ABL1, preventing phosphorylation of downstream signaling molecules involved in cell proliferation, survival, and differentiation [, , ]. Additionally, olverembatinib inhibits other tyrosine kinases like KIT, PDGFR, SRC, VEGFR, FGFR, FLT-3, and RET, contributing to its broader antitumor activity in various cancer types [, , , , , ].
Olverembatinib demonstrates significant efficacy in treating CML, including TKI-resistant and T315I-mutated cases [, , , ]. Clinical trials have shown promising results with high rates of hematologic, cytogenetic, and molecular responses, even in heavily pretreated patients [, , ]. Olverembatinib exhibits sustained antileukemic activity and improves long-term survival in CML patients, providing a valuable treatment option for those who have failed prior TKIs.
Olverembatinib has shown efficacy in treating Ph+ ALL, both as monotherapy and in combination with other agents [, , , , , ]. It effectively reduces leukemia burden, induces remission, and clears minimal residual disease [, , , , , ]. Combining olverembatinib with chemotherapy or monoclonal antibodies like blinatumomab or inotuzumab ozogamicin shows synergistic effects, enhancing treatment efficacy in R/R Ph+ ALL [, , , , , ].
Olverembatinib exhibits promising activity against GISTs, particularly in imatinib-resistant and SDH-deficient cases [, , ]. Preclinical studies demonstrate its potent antiproliferative effects in imatinib-resistant GIST cell lines and xenograft models []. Clinical trials show encouraging results with olverembatinib inducing partial responses and achieving stable disease in TKI-resistant SDH-deficient GIST patients []. Combining olverembatinib with BCL-2 inhibitors like lisaftoclax enhances treatment efficacy in imatinib-resistant GISTs by targeting both oncogenic KIT signaling and apoptotic pathways [].
Olverembatinib's ability to inhibit FLT3 kinase suggests its potential application in AML []. Preclinical studies show that olverembatinib effectively inhibits FLT3 phosphorylation and induces apoptosis in FLT3-mutant AML cells []. Combining olverembatinib with BCL-2 inhibitors like APG-2575 synergistically enhances antitumor activity in FLT3-mutant AML by downregulating MCL-1, a pro-survival protein that contributes to BCL-2 inhibitor resistance [].
Preclinical studies indicate that olverembatinib exhibits antiproliferative activity against RCC cell lines and enhances the antitumor effects of immunotherapy []. Combining olverembatinib with anti-PD-1 antibodies shows synergistic effects, resulting in significant tumor growth inhibition in RCC mouse models []. This synergistic effect is attributed to olverembatinib's ability to inhibit VEGFR, FGFR, and SRC, promoting tumor vessel normalization, immunostimulatory reprogramming, and reduced PD-L1 expression [].
Recent research suggests that olverembatinib may have potential antiviral activity against SARS-CoV-2, particularly the Omicron variant []. Olverembatinib potently inhibits Omicron NTD-mediated cytokine release in human PBMCs by blocking multiple kinases involved in inflammatory responses []. This suggests that olverembatinib could be repurposed as a therapeutic agent for treating moderate to severe COVID-19 cases caused by the Omicron variant.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6